SR1078

Vue d'ensemble

Description

SR1078 est un composé synthétique qui agit comme un agoniste sélectif des récepteurs orphelins liés au récepteur de l'acide rétinoïque alpha et gamma (RORα et RORγ). Ces récepteurs font partie de la superfamille des récepteurs nucléaires de facteurs de transcription, qui jouent des rôles cruciaux dans la régulation de divers processus physiologiques, notamment le métabolisme, la réponse immunitaire et le rythme circadien .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de SR1078 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie synthétique comprend généralement la formation d'une structure d'amide diarylique, qui est obtenue par une série de réactions telles que le couplage d'amide et la substitution aromatique . Des conditions de réaction spécifiques, notamment la température, les solvants et les catalyseurs, sont optimisées pour assurer un rendement élevé et une pureté élevée du produit final .

Méthodes de production industrielle

Bien que les méthodes de production industrielle détaillées de this compound ne soient pas largement publiées, la synthèse du composé à plus grande échelle impliquerait probablement des étapes similaires à la synthèse en laboratoire, avec des considérations supplémentaires pour la scalabilité, la rentabilité et la conformité réglementaire .

Analyse Des Réactions Chimiques

Types de réactions

SR1078 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution aromatique peuvent introduire différents substituants dans le composé, conduisant à la formation d'analogues aux propriétés variées

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone) pour faciliter les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une gamme d'analogues avec différents substituants sur les cycles aromatiques .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil chimique pour étudier la fonction de RORα et RORγ dans divers tests biochimiques

Biologie : Étudié pour son rôle dans la modulation de l'expression génétique et des processus cellulaires dans des tests cellulaires

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies liées au métabolisme, à l'inflammation et au cancer

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant RORα et RORγ

Mécanisme d'action

This compound exerce ses effets en se liant directement au domaine de liaison du ligand de RORα et RORγ. Cette liaison augmente l'activité transcriptionnelle de ces récepteurs, conduisant à la stimulation de la transcription des gènes cibles . Les cibles moléculaires et les voies impliquées comprennent la régulation des gènes associés au métabolisme, à la réponse immunitaire et au rythme circadien .

Applications De Recherche Scientifique

SR1078 is a synthetic agonist for retinoic acid receptor-related receptors (RORs), which are members of the nuclear receptor superfamily of transcription factors . Originally identified for its ability to inhibit the constitutive activity of RORα/γ, this compound has emerged as a valuable chemical probe for assessing ROR function .

Scientific Research Applications

RORα/RORγ Agonist Activity: this compound modulates the conformation of RORγ and activates RORα and RORγ driven transcription . It stimulates the expression of endogenous ROR target genes in HepG2 cells, which express both RORα and RORγ . Studies show that this compound behaves as a RORα/γ agonist, stimulating ROR activity in a dose-dependent manner at concentrations of 2 to 5 μM and above .

In vivo Applications: Pharmacokinetic studies in mice indicate that this compound has reasonable exposure following injection . Consistent with its function as a RORα/γ agonist, administration of this compound to mice increases the expression of ROR target genes in the liver .

Selectivity for RORs: this compound demonstrates selectivity for RORα and RORγ, without activity at related receptors such as LXR and FXR . This selectivity distinguishes it from compounds like T1317, which display activity at LXR and FXR, limiting their utility as chemical tools for probing ROR function .

Effects on Gene Expression: In HepG2 cells, this compound treatment resulted in a significant increase in mRNA expression of FGF21 (3-fold) and G6Pase (2-fold) . In the context of diabetic bone regeneration, this compound promoted the expression of Col1a1, Alp, Bmp2, Runx2, and Ocn, leading to an increased bone formation rate .

BTBR Mouse Model: this compound results in reduced repetitive behavior in BTBR mice, a mouse model for autism spectrum disorders (ASD) . These mice also display increased expression of ASD-associated RORα target genes in the brain .

Mécanisme D'action

SR1078 exerts its effects by directly binding to the ligand-binding domain of RORα and RORγ. This binding increases the transcriptional activity of these receptors, leading to the stimulation of target gene transcription . The molecular targets and pathways involved include the regulation of genes associated with metabolism, immune response, and circadian rhythm .

Comparaison Avec Des Composés Similaires

Composés similaires

SR9011 : Un autre agoniste sélectif de RORα et RORγ, utilisé dans des applications de recherche similaires.

SR8278 : Un antagoniste de RORα, offrant un mécanisme d'action différent de celui de SR1078.

Unicité de this compound

This compound est unique en sa capacité à activer sélectivement à la fois RORα et RORγ, ce qui en fait un outil précieux pour étudier les fonctions de ces récepteurs dans divers processus biologiques . Sa spécificité et sa puissance le distinguent des autres composés similaires, offrant aux chercheurs un moyen précis de moduler l'activité de RORα et RORγ .

Activité Biologique

SR1078 is a synthetic ligand that acts as an agonist for the retinoic acid receptor-related orphan receptors (RORα and RORγ), which are part of the nuclear receptor superfamily. This compound has garnered attention due to its diverse biological activities, including effects on transcription regulation, metabolism, and potential therapeutic applications in various diseases.

This compound selectively activates RORα and RORγ, leading to the modulation of gene expression associated with metabolic processes and circadian rhythms. The compound has demonstrated the ability to enhance transcription of ROR target genes in various cellular contexts.

Key Findings:

- Transcriptional Activation: this compound stimulates RORα and RORγ driven transcription in HepG2 cells, significantly increasing the expression of genes such as FGF21 and G6Pase by approximately 3-fold and 2-fold respectively after treatment .

- Biochemical Assays: In biochemical assays, this compound was shown to inhibit the constitutive activity of RORα/γ while simultaneously acting as an agonist in cell-based assays, indicating a complex interaction with these receptors .

Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound has a favorable profile, with plasma concentrations reaching 3.6 μM one hour post-injection and maintaining levels above 800 nM for up to eight hours . This sustained exposure is crucial for its potential therapeutic applications.

1. Circadian Rhythm Regulation

This compound has been shown to restore BMAL1 expression in neuroblastoma cells, counteracting MYCN-mediated repression. This restoration correlates with improved cell viability and enhanced circadian oscillation of BMAL1, suggesting a role in tumor suppression .

2. Bone Regeneration

In diabetic rat models, this compound activated RORα to promote bone regeneration. Histological analysis indicated increased alkaline phosphatase activity and collagen expression, markers of osteogenesis . Key osteogenic markers such as Osx, Alp, BMP2, Runx2, and Osteocalcin were significantly upregulated following treatment with this compound .

3. Metabolic Effects

This compound influences metabolic pathways by downregulating cholesterol biosynthesis and lipid metabolism while upregulating amino acid transporters. RNA sequencing analysis revealed significant changes in gene expression profiles associated with these pathways upon this compound treatment .

Case Studies

Case Study 1: Neuroblastoma Treatment

In a study involving neuroblastoma cell lines, this compound inhibited cell growth more effectively in MYCN-amplified (MNA) cells compared to non-MNA cells. The compound induced higher rates of apoptosis in MNA cells, emphasizing its potential as a therapeutic agent against aggressive tumors .

Case Study 2: Diabetic Bone Regeneration

A calvarial defect model in type 2 diabetic rats demonstrated that this compound significantly enhanced bone regeneration through RORα activation. The treatment led to improved healing outcomes compared to control groups, highlighting its clinical relevance for diabetic patients suffering from impaired wound healing .

Summary Table of Biological Activities

Propriétés

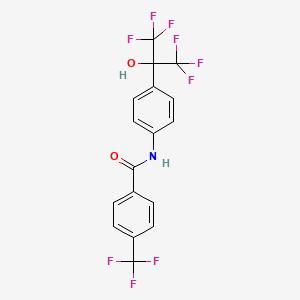

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXWIYXHHGNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591895 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246525-60-9 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SR1078, and what is its primary mechanism of action?

A1: this compound is a synthetic agonist of the nuclear receptors RORα and RORγ. [] These receptors are transcription factors involved in regulating gene expression related to various physiological processes, including circadian rhythm, metabolism, and immune function. [] this compound binds to RORα and RORγ, modulating their activity and influencing the expression of their target genes. []

Q2: How does this compound affect the proliferation and survival of CD8+ T cells?

A2: Research suggests that this compound activation of RORs can impair the proliferation and survival of activated CD8+ T cells. [] This effect appears to be mediated by cholesterol depletion and downregulation of genes involved in cholesterol metabolism. []

Q3: What role does this compound play in glucose metabolism in hepatoma cells?

A3: In glutamine-deficient hepatoma cells, this compound and adenovirus-mediated overexpression of RORα were found to reduce aerobic glycolysis and downregulate biosynthetic pathways. [] This shift was linked to the reduced expression of pyruvate dehydrogenase kinase 2 (PDK2), which in turn inhibited pyruvate dehydrogenase phosphorylation, leading to increased pyruvate oxidation. []

Q4: Can you explain the relationship between this compound, RORα, and ER stress in adipose tissue?

A4: Studies show that treatment with this compound, as well as adenovirus-mediated overexpression of RORα, can enhance the expression of inflammatory cytokines and increase macrophage infiltration in adipose tissue. [] this compound was also found to upregulate ER stress response genes and enhance the phosphorylation of key proteins involved in the unfolded protein response (UPR) signaling pathways. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H11F9N2O2. Its molecular weight is 442.26 g/mol.

Q6: Is there any information available regarding the material compatibility and stability of this compound under various conditions?

A6: Currently, the provided research papers do not offer specific details regarding the material compatibility or stability of this compound under different environmental conditions.

Q7: Does this compound exhibit any catalytic properties, and if so, what are the applications of these properties?

A7: Based on available research, this compound is primarily investigated for its role as a synthetic RORα/γ agonist and not for any inherent catalytic properties.

Q8: Have any computational chemistry studies been conducted on this compound?

A8: The provided research articles do not explicitly delve into the computational chemistry aspects or modeling of this compound.

Q9: What is known about the structure-activity relationship (SAR) of this compound and its analogs? How do modifications to its structure affect its activity, potency, and selectivity?

A9: Specific details regarding the SAR of this compound are limited in the provided research. Further studies are needed to fully understand how structural modifications impact its activity and selectivity profile.

Q10: What is the stability profile of this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?

A10: The research papers primarily focus on the biological activity of this compound. While its stability and formulation strategies are crucial for its development as a potential therapeutic agent, these aspects require further investigation.

Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound, and what measures are in place to ensure compliance and risk minimization?

A11: The provided research papers predominantly focus on the scientific aspects and biological activity of this compound. As a research compound, adherence to standard laboratory safety procedures and ethical guidelines is paramount.

Q12: What are the in vitro and in vivo effects of this compound on cancer cells?

A12: this compound has demonstrated anti-cancer properties in various in vitro and in vivo models. For instance:

Q13: How does this compound affect animal models of autism?

A14: In a study using BTBR mice, a model of autism, treatment with this compound was found to reduce repetitive behaviors. [] Additionally, this compound increased the expression of autism-associated RORα target genes in both the brains of BTBR mice and in a human neuroblastoma cell line. []

Q14: What is the therapeutic potential of this compound in chronic pancreatitis (CP)?

A15: Research suggests that this compound, when combined with melatonin, can attenuate pancreatic fibrosis and exocrine dysfunction in mouse models of CP. [] This effect was attributed to the restoration of the circadian stabilizing loop and enhancement of the pancreatic clock. []

Q15: How does this compound impact diabetic cardiomyopathy in experimental models?

A16: In diabetic mice, treatment with this compound demonstrated protective effects against diabetic cardiomyopathy. [, ] Conversely, the RORα inhibitor SR3335 exacerbated cardiac impairments. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.